molecular formula C13H9N3O2S B10802045 N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine

N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10802045
M. Wt: 271.30 g/mol
InChI Key: QRBPYMZZXMOENQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-635109 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the final product . Industrial production methods are optimized for large-scale synthesis, ensuring consistency and cost-effectiveness .

Chemical Reactions Analysis

WAY-635109 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

WAY-635109 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study its chemical properties and reactivity.

    Biology: Employed in cell biology to investigate the role of B-Raf kinase in cell signaling pathways and its impact on cell growth and differentiation.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its inhibitory effects on B-Raf kinase, which is often mutated in various cancers.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

WAY-635109 exerts its effects by inhibiting the activity of B-Raf kinase. This inhibition disrupts the signaling pathways that regulate cell growth and division, leading to the suppression of tumor growth in cancer cells. The molecular targets of WAY-635109 include the ATP-binding site of B-Raf kinase, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

WAY-635109 is unique in its high specificity and potency as a B-Raf kinase inhibitor. Similar compounds include:

WAY-635109 stands out due to its distinct chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H9N3O2S/c1-2-10-11(18-7-17-10)5-8(1)16-12-9-3-4-19-13(9)15-6-14-12/h1-6H,7H2,(H,14,15,16)

InChI Key

QRBPYMZZXMOENQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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